OTS964 -

OTS964

Catalog Number: EVT-8188275
CAS Number:
Molecular Formula: C23H24N2O2S
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of OTS964 involves several steps that focus on creating a compound with high selectivity for TOPK. The key synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions include alkylation and cyclization processes that construct the thienoquinoline core structure characteristic of OTS964.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological evaluation.

Technical details indicate that OTS964 can be dissolved in dimethyl sulfoxide at concentrations exceeding 10 mM, which facilitates its use in in vitro assays .

Molecular Structure Analysis

OTS964 has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₈H₁₉N₃O₂S
  • Molecular Weight: Approximately 341.43 g/mol
  • Structure: The compound consists of a thienoquinoline backbone with various functional groups including a hydroxyl group and an amine moiety.

The structural formula can be represented as follows:

OTS964= R 9 4 1 dimethylamino propan 2 yl phenyl 8 hydroxy 6 methylthieno 2 3 c quinolin 4 5H one\text{OTS964}=\text{ R 9 4 1 dimethylamino propan 2 yl phenyl 8 hydroxy 6 methylthieno 2 3 c quinolin 4 5H one}

This configuration is crucial for its interaction with the ATP-binding site of TOPK, leading to its inhibitory effects on kinase activity .

Chemical Reactions Analysis

OTS964 primarily functions through the inhibition of TOPK activity. The chemical reactions relevant to its mechanism include:

  1. Inhibition Mechanism: OTS964 binds to the ATP-binding site of TOPK, preventing phosphorylation processes that are essential for cancer cell proliferation.
  2. Cellular Effects: In vitro studies show that treatment with OTS964 leads to apoptosis in TOPK-positive cancer cell lines while having minimal effects on normal cells.

Technical details from experimental setups indicate that OTS964 significantly reduces colony formation in treated cancer cell lines compared to untreated controls .

Mechanism of Action

The mechanism by which OTS964 exerts its antitumor effects involves several key processes:

  1. TOPK Inhibition: By inhibiting TOPK, OTS964 disrupts critical signaling pathways involved in cell division and survival.
  2. Induction of Apoptosis: The inhibition leads to incomplete cytokinesis and subsequent apoptosis in cancer cells, particularly those expressing high levels of TOPK.
  3. Selectivity: Notably, OTS964 shows reduced activity against cells lacking TOPK expression, highlighting its selectivity for tumor cells .

Data from animal models demonstrate that intravenous administration of OTS964 results in significant tumor growth inhibition without major side effects, showcasing its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

OTS964 exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide; solubility can be enhanced by warming or ultrasonic agitation.
  • Stability: Stable under standard laboratory conditions but should be stored at low temperatures for prolonged shelf life.
  • Melting Point: Specific melting point data may vary but is essential for determining purity during synthesis.

These properties are critical for both laboratory handling and potential clinical applications .

Applications

OTS964 has several promising applications in scientific research and potential therapeutic contexts:

Molecular Target Identification & Validation

Kinase Inhibition Profile of OTS964

Cyclin Dependent Kinase 11A as Primary Target: Biochemical and Cellular Validation

OTS964 (chemical name: 5-[[2-methoxy-4-[(-1R)-1-methyl-2-(4-morpholinyl)ethyl]phenyl]amino]-2-methyl-4(1H)-quinazolinone) was initially characterized as a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). Subsequent rigorous studies identified Cyclin Dependent Kinase 11A as its primary biological target. Biochemical validation revealed that OTS964 binds Cyclin Dependent Kinase 11A with high affinity, exhibiting a dissociation constant (Kd) of 40 nM against Cyclin Dependent Kinase 11B (the nearly identical isoform encoded by the CDK11B gene) in purified enzyme systems [2] [9] [10]. Cellular validation confirmed this interaction:

  • Genetic Dependency: CRISPR-Cas9 knockout of CDK11B in cancer cell lines conferred significant resistance to OTS964, whereas knockout of the putative original target, T-LAK cell-originated protein kinase, did not alter cellular sensitivity [4] [8].
  • Resistance-Conferring Mutation: Introduction of a single-point mutation (Gly223Ser) within the ATP-binding pocket of Cyclin Dependent Kinase 11B disrupted OTS964 binding and rendered cells resistant to its cytotoxic effects [2] [4].
  • Mechanistic Consequence: OTS964 binding to Cyclin Dependent Kinase 11 locks the kinase domain in an active-like conformation, visualized via a 2.6 Å resolution X-ray crystal structure (PDB ID: 7UKZ). This binding inhibits Cyclin Dependent Kinase 11's essential role in regulating RNA polymerase II phosphorylation (Ser2/Ser5) and mitotic progression [2] [5].

Table 1: Biochemical and Cellular Validation of Cyclin Dependent Kinase 11A as Primary Target

Validation MethodKey FindingSignificance
Binding Affinity (Kd)40 nM for Cyclin Dependent Kinase 11B kinase domain [2] [9] [10]Confirms high-affinity direct interaction
CRISPR-Cas9 KnockoutCDK11B knockout confers resistance; TOPK/PBK knockout does not [4] [8]Demonstrates functional dependency on CDK11, not TOPK/PBK
Point Mutation (G223S)Abolishes OTS964 binding and cellular efficacy [2] [4]Identifies critical binding residue within CDK11 ATP-binding pocket
Crystal Structure (7UKZ)OTS964 bound to active-like CDK11 kinase domain [2] [5]Reveals precise binding mode and structural basis for inhibition

Ambiguity in Target Specificity: Dual Activity Against T-LAK Cell-Originated Protein Kinase / PDZ-Binding Kinase

Despite the conclusive evidence establishing Cyclin Dependent Kinase 11A as the primary target responsible for OTS964's anti-cancer effects, significant ambiguity existed in early literature regarding its specificity:

  • Historical Context: OTS964 was originally developed and characterized as a potent and selective inhibitor of T-LAK cell-originated protein kinase (also known as PDZ-Binding Kinase), with a reported half-maximal inhibitory concentration (IC50) of 28 nM in enzymatic assays targeting T-LAK cell-originated protein kinase [1] [7] [9]. Its anti-proliferative effects in various cancer models were initially attributed solely to T-LAK cell-originated protein kinase inhibition.
  • Contradictory Genetic Evidence: Early studies using RNA interference (RNAi) knockdown of T-LAK cell-originated protein kinase reported phenocopying the effects of OTS964, supporting T-LAK cell-originated protein kinase as the key target [7]. However, later CRISPR-Cas9 knockout studies demonstrated that cells lacking T-LAK cell-originated protein kinase remained fully sensitive to OTS964, while cells lacking Cyclin Dependent Kinase 11A/B were resistant. This highlighted the limitations of RNAi (potential off-target effects) and conclusively shifted the focus to Cyclin Dependent Kinase 11A as the critical target [4] [8].
  • Biochemical Activity Persists: While not the primary mediator of its cellular cytotoxicity, OTS964 retains potent biochemical inhibitory activity against T-LAK cell-originated protein Kinase (IC50 ~28-353 nM) [1] [6]. This dual activity contributes to the complexity of interpreting phenotypic data and necessitates careful experimental design using genetic controls (e.g., CDK11 mutant cells) to attribute observed effects specifically to Cyclin Dependent Kinase 11A inhibition.
  • Chemical Probe Assessment: Chemical Probes.org designates OTS964 as a probe for Cyclin Dependent Kinase 11A based on the weight of evidence, but explicitly notes its residual activity against T-LAK cell-originated protein Kinase and the presence of a potential pan-assay interference compound substructure (p-hydroxy anilide) requiring careful compound handling and experimental interpretation [6].

Off-Target Kinase Inhibition (Cyclin Dependent Kinase 9, Tyrosine Kinase 2, Protein Kinase C Related Kinase 1)

Comprehensive kinase profiling reveals that OTS964, despite its relative selectivity within the Cyclin Dependent Kinase family, exhibits inhibitory activity against several off-target kinases at concentrations close to or exceeding those required for Cyclin Dependent Kinase 11A inhibition:

  • Kinome-Wide Profiling Data: Screening OTS964 (1 µM) against a panel of 412 human kinases identified 11 kinases showing >50% inhibition. Among these, Tyrosine Kinase 2 (IC50 = 207 nM), Protein Kinase C Related Kinase 1 (IC50 = 508 nM), and Cyclin Dependent Kinase 9 (IC50 = 538 nM) were the most potently inhibited off-targets [1] [6]. Inhibition of Cyclin Dependent Kinase 9, a key regulator of transcription, was also observed in studies monitoring RNA polymerase II phosphorylation [4] [6].
  • Functional Implications:
  • Cyclin Dependent Kinase 9 Inhibition: Suppression of Cyclin Dependent Kinase 9 activity at higher OTS964 concentrations could contribute to reduced transcription, potentially confounding cellular phenotypes or adding to anti-cancer effects independently of Cyclin Dependent Kinase 11A inhibition.
  • Tyrosine Kinase 2 Inhibition: Tyrosine Kinase 2 is involved in cytokine signaling (e.g., Interleukin-12, Interleukin-23). Inhibition may modulate immune responses within the tumor microenvironment, although the cellular relevance at typical OTS964 treatment concentrations requires further investigation.
  • Protein Kinase C Related Kinase 1 Inhibition: Protein Kinase C Related Kinase 1 regulates cytoskeletal dynamics and cell motility. Its inhibition might contribute to observed anti-migratory effects in some cancer cell models.
  • Selectivity Considerations: The concentration of OTS964 used is critical for interpreting specificity. At concentrations ≤200 nM, OTS964 primarily inhibits Cyclin Dependent Kinase 11A with minimal expected impact on Cyclin Dependent Kinase 9, Tyrosine Kinase 2, or Protein Kinase C Related Kinase 1. However, at concentrations ≥500 nM, inhibition of these off-targets becomes significant [1] [6].

Table 2: Primary and Secondary Kinase Targets of OTS964

Kinase TargetBiochemical Potency (IC50 or Kd)Cellular RelevanceValidated Primary Cellular Target?
Cyclin Dependent Kinase 11A/BKd = 40 nM [2] [9] [10]; Functional IC50 ~10-100 nM [1] [4]Critical for mitotic progression; Cell death upon inhibition [2] [4] [5]Yes
T-LAK Cell-Originated Protein KinaseIC50 = 28-353 nM [1] [6] [7]Contributes to mitotic regulation; Knockout does not confer OTS964 resistance [4] [8]No
Tyrosine Kinase 2IC50 = 207 nM [1] [6]Cytokine signaling; Relevance at >200 nM OTS964 unclearNo
Cyclin Dependent Kinase 9IC50 = 538 nM [1] [6]Transcription regulation; Potential contributor at higher concentrationsNo
Protein Kinase C Related Kinase 1IC50 = 508 nM [1] [6]Cytoskeletal dynamics, cell motility; Potential contributor at higher concentrationsNo

Properties

Product Name

OTS964

IUPAC Name

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one

Molecular Formula

C23H24N2O2S

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1

InChI Key

XCFRUAOZMVFDPQ-AWEZNQCLSA-N

SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O

Isomeric SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.